molecular formula C14H11N3S2 B5271410 (2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIMIDINYL) SULFIDE

(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIMIDINYL) SULFIDE

Cat. No.: B5271410
M. Wt: 285.4 g/mol
InChI Key: UOFJARDSEYJTHA-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-thiazol-4-yl)methyl (2-pyrimidinyl) sulfide: is a heterocyclic compound that features both thiazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives, including “2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine”, to act as potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-phenyl-1,3-thiazol-4-yl)methyl (2-pyrimidinyl) sulfide typically involves the condensation of appropriate thiazole and pyrimidine derivatives. One common method involves the reaction of 2-phenylthiazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Potassium carbonate, DMF, various nucleophiles.

Major Products:

Comparison with Similar Compounds

  • (2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
  • (2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole
  • 4-Phenyl-1,3-thiazole-2-amines

Uniqueness: What sets (2-phenyl-1,3-thiazol-4-yl)methyl (2-pyrimidinyl) sulfide apart is its dual functionality, combining the properties of both thiazole and pyrimidine rings. This duality enhances its binding affinity and specificity for various biological targets, making it a versatile compound in drug design and development .

Properties

IUPAC Name

2-phenyl-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-17-12(9-18-13)10-19-14-15-7-4-8-16-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFJARDSEYJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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